Regioselective Reactivity Advantage of the 6-Formyl Group in Condensation Reactions
The 6-carbaldehyde group in 3-methylbenzo[d]isoxazole-6-carbaldehyde enables exclusive reactivity at the para-position relative to the isoxazole ring, in contrast to 3-methylbenzo[d]isoxazole (CAS 4825-75-6) which lacks this functional handle and thus cannot undergo direct condensation, reductive amination, or nucleophilic addition . This regioselectivity is critical for constructing complex molecules with precise spatial orientation.
| Evidence Dimension | Presence of reactive formyl group |
|---|---|
| Target Compound Data | Present at 6-position (SMILES: O=CC1=CC=C2C(C)=NOC2=C1) |
| Comparator Or Baseline | 3-Methylbenzo[d]isoxazole (CAS 4825-75-6): No formyl group |
| Quantified Difference | Qualitative difference: synthetic utility enabled vs. not enabled |
| Conditions | Structural comparison based on SMILES and vendor specifications |
Why This Matters
Procurement of the 6-carbaldehyde derivative is essential when a formyl group is required for downstream synthetic elaboration; the non-carbaldehyde analog is unsuitable for such transformations.
